2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid
Description
Properties
IUPAC Name |
2-fluoro-2-piperidin-4-ylacetamide;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTESKRPIBSGMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)N)F.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(piperidin-4-yl)acetamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the acetamide structure.
Piperidine Ring Formation: Incorporation of the piperidine ring, often through cyclization reactions.
Combination with Trifluoromethanesulfonic Acid: This step involves the formation of a salt with trifluoromethanesulfonic acid to enhance the compound’s stability and solubility.
Common reagents used in these reactions include fluorinating agents like diethylaminosulfur trifluoride (DAST) and cyclization agents such as sodium hydride (NaH) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(piperidin-4-yl)acetamide undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Drug Development
The compound has been identified as a potential building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.
Notable Case Studies:
- FDA-approved Drugs : The compound's trifluoromethyl group has been utilized in several FDA-approved drugs over the past two decades. It plays a crucial role in enhancing the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs) .
Medicinal Chemistry
Research indicates that compounds containing fluorinated groups, such as trifluoromethanesulfonic acid derivatives, exhibit enhanced interactions with biological targets. This characteristic is particularly useful in developing inhibitors for various diseases, including cancer and neurodegenerative disorders.
Example Applications:
- Inhibition of Protein Kinases : Studies have shown that fluorinated acetamides can effectively inhibit specific protein kinases, which are critical targets in cancer therapy .
Material Science
Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance and stability due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(piperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring can facilitate interactions with biological membranes. The trifluoromethanesulfonic acid component can improve the compound’s solubility and stability, making it more effective in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
The following compounds share structural motifs (piperidine/piperazine cores and substituted acetamide groups) but differ in functional groups and biological profiles:
Table 1: Key Structural and Functional Comparisons
Research Findings and Data Gaps
- Synthetic Utility : The triflate group in the target compound may enable catalytic applications in cross-coupling reactions, similar to other trifluoromethanesulfonate esters .
- Toxicity Data: Limited public information on the target compound contrasts with well-documented toxicity profiles of fentanyl analogs (e.g., respiratory depression) .
Biological Activity
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄F₄N₂O₄S |
| Molecular Weight | 310.27 g/mol |
| IUPAC Name | 2-fluoro-2-piperidin-4-ylacetamide; trifluoromethanesulfonic acid |
| PubChem CID | 134691032 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Fluoro-2-(piperidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine derivative demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A study involving hybrid chemical compounds indicated that certain piperidine derivatives displayed notable antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Research has shown that modifications in the piperidine ring can enhance efficacy against specific targets, such as MmpL3 in Mycobacterium tuberculosis. Compounds with specific substitutions have been prioritized based on their physicochemical properties and biological activity .
Case Studies
- Antitumor Effects :
- Antimicrobial Screening :
Q & A
Basic: What are the recommended synthetic routes for 2-Fluoro-2-(piperidin-4-yl)acetamide, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidin-4-yl moiety can be functionalized via amidation using trifluoromethanesulfonic acid as a catalyst. Key steps include:
- Fluorination: Introduce fluorine using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.
- Amidation: React the fluorinated intermediate with acetamide derivatives in the presence of trifluoromethanesulfonic acid to enhance reaction efficiency .
- Purification: Use recrystallization (solvent: acetonitrile/water) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
